molecular formula C17H16N2O4 B2385631 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 339098-55-4

2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Katalognummer: B2385631
CAS-Nummer: 339098-55-4
Molekulargewicht: 312.325
InChI-Schlüssel: PUKUSFKBZAVUTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-diaminopyridine derivatives, which are produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group, followed by reduction of the nitro group using hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(3,4-Dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with varied functional properties.

Synthesis Methods :

  • Common synthetic routes involve cyclization of appropriate precursors under specific conditions.
  • Reactions often include nucleophilic substitution and subsequent reduction processes to yield desired products .

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives exhibit significant antimicrobial effects against various pathogens.
  • Antiviral Activities : Research indicates potential efficacy against viral infections, including HIV .

Case Study :
A study evaluating the anti-HIV activities of novel derivatives demonstrated that certain compounds derived from the pyrrolo[3,4-c]pyridine framework exhibited promising inhibitory effects against HIV replication .

Medicine

The compound's pharmacological potential has been explored extensively:

  • Analgesic and Sedative Effects : Research indicates that certain derivatives demonstrate analgesic properties comparable to morphine while exhibiting lower toxicity. In tests such as the "hot plate" and "writhing" tests, these compounds showed significant analgesic activity .
CompoundAnalgesic ActivityComparison to Aspirin
9Similar to MorphineMore Active
11Similar to MorphineMore Active

This data suggests that the structure of these pyrrolopyridine derivatives is closely related to their biological activity, providing a foundation for further drug development.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific structural features and the presence of the 3,4-dimethoxyphenethyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biologische Aktivität

2-(3,4-Dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolo[3,4-c]pyridine core structure, which is associated with various pharmacological properties.

The molecular formula of this compound is C17H16N2O4C_{17}H_{16}N_{2}O_{4}, and it has a molecular weight of 312.32 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can be leveraged for its synthesis and modification to enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as receptors and enzymes involved in pain modulation and cellular proliferation pathways. This interaction can lead to inhibition or modulation of these biological processes.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activity further. Key findings include:

  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the alkyl linker and substituents on the phenyl ring significantly influence the biological activity of the compounds. For example:
    • Compounds with longer alkyl linkers exhibited enhanced analgesic properties.
    • Electron-withdrawing groups on the phenyl substituent increased potency against pain responses .
  • Comparative Studies : In comparative tests with established analgesics like morphine and aspirin, several derivatives showed superior efficacy with reduced toxicity profiles .

Tables Summarizing Biological Activity

Biological Activity Test Method Comparison Findings
Analgesic"Writhing" testAspirin and MorphineMore effective than aspirin; similar to morphine
SedativeLocomotor activityControlSignificant inhibition observed
AnticancerCell line assaysVarious human cancer linesPromising anticancer activity noted

Case Studies

A notable study published in Pharmaceutical Research investigated a series of new derivatives based on the pyrrolo[3,4-c]pyridine structure. The study highlighted that certain compounds not only provided analgesic effects but also demonstrated minimal side effects compared to conventional analgesics like morphine and aspirin .

Another research effort focused on the synthesis and evaluation of these compounds against specific cancer cell lines (MCF-7 and K-562), revealing promising results that warrant further investigation into their therapeutic potential in oncology .

Q & A

Q. Basic: What synthetic methodologies are recommended for synthesizing 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione and its derivatives?

Answer:
The synthesis typically involves multi-step routes, including alkylation, coupling, and cyclization reactions. For example:

  • Alkylation : Sodium hydride (NaH) and methyl iodide (MeI) are used to introduce methyl groups to the pyrrolopyridine core (e.g., Scheme 5 in ) .
  • Cross-coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with boronic acids to attach aryl/heteroaryl substituents .
  • Functionalization : Nicotinoyl chloride or similar reagents can modify the core structure under basic conditions .
    Key considerations : Optimize reaction time, temperature, and solvent polarity to improve yields and regioselectivity.

Q. Advanced: How can structure-activity relationship (SAR) studies be optimized to enhance the analgesic activity of pyrrolo[3,4-c]pyridine-1,3-dione derivatives?

Answer:

  • Substituent variation : Replace alkoxy groups (e.g., 4-alkoxy vs. ethoxy) to evaluate steric and electronic effects. Larger alkoxy groups (e.g., propoxy) enhance analgesic potency compared to smaller groups (e.g., methoxy) .
  • Linker modification : Adjust the phenethyl chain length or introduce polar groups (e.g., hydroxyl) to improve target binding.
  • Computational modeling : Use molecular docking or QSAR to predict interactions with pain-related targets (e.g., opioid receptors) .
    Validation : Compare in vitro (e.g., receptor binding assays) and in vivo (e.g., tail-flick test) results to confirm SAR trends .

Q. Basic: What analytical techniques are essential for characterizing pyrrolo[3,4-c]pyridine derivatives?

Answer:

  • NMR spectroscopy : Confirm regiochemistry and substituent placement (¹H and ¹³C NMR) .
  • IR spectroscopy : Identify carbonyl (C=O) and aromatic stretching vibrations .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., HRMS in ) .
  • HPLC/UV-Vis : Assess purity and quantify photostability .

Q. Advanced: How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability, and blood-brain barrier penetration to explain efficacy gaps .
  • Metabolite identification : Use LC-MS to detect active/inactive metabolites that alter in vivo outcomes .
  • Dose-response optimization : Adjust dosing regimens to match in vitro IC₅₀ values with achievable plasma concentrations .

Q. Basic: What safety protocols are critical when handling pyrrolo[3,4-c]pyridine derivatives?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: What challenges arise in achieving regioselectivity during pyrrolo[3,4-c]pyridine functionalization?

Answer:

  • Competing reaction pathways : Steric hindrance and electronic effects can lead to mixed products. Use directing groups (e.g., bromine) to control substitution sites .
  • Catalyst selection : Pd-based catalysts with bulky ligands (e.g., P(t-Bu)₃) improve selectivity in cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination .

Q. Basic: What in vitro assays are suitable for screening sedative activity in these derivatives?

Answer:

  • GABAₐ receptor binding : Radioligand displacement assays using [³H]muscimol .
  • Electrophysiology : Patch-clamp studies to measure chloride ion flux in neuronal cells .
  • Behavioral models : Follow up with in vivo assays (e.g., open-field test) to confirm sedation .

Q. Advanced: How can computational methods predict biological targets for novel analogs?

Answer:

  • Molecular docking : Screen against target libraries (e.g., GPCRs, ion channels) using software like AutoDock .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to guide design .
  • MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to prioritize high-affinity candidates .

Eigenschaften

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-14-4-3-11(9-15(14)23-2)6-8-19-16(20)12-5-7-18-10-13(12)17(19)21/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKUSFKBZAVUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.